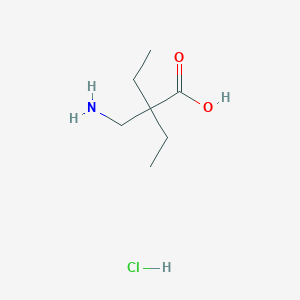
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid
Descripción general
Descripción
“1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is an organic compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is 1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis
“1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 240.3 .Aplicaciones Científicas De Investigación
Antibacterial Properties
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid and its derivatives have been studied for their potential antibacterial properties. For instance, Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including compounds with piperidine structures, that showed potential as antibacterial agents (Miyamoto et al., 1987).
Catalytic Applications
Piperidine-4-carboxylic acid (PPCA), a related compound, has been utilized in the synthesis of novel nanomagnetic reusable catalysts, which have applications in the efficient synthesis of various organic compounds. Ghorbani‐Choghamarani and Azadi (2015) prepared PPCA functionalized Fe3O4 nanoparticles for this purpose (Ghorbani‐Choghamarani & Azadi, 2015).
Spectroscopic and Structural Analysis
The compound has been extensively studied for its structural and spectroscopic properties. Anioła et al. (2016) conducted a detailed study of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, providing insights into its hydrogen bonding and molecular structure (Anioła et al., 2016).
Matrix Metalloproteinase Inhibition
A series of carboxylic acids containing substituted piperidine, including 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid, were synthesized and tested by Pikul et al. (2001) for their potential as inhibitors of matrix metalloproteinases, enzymes implicated in various pathological processes (Pikul et al., 2001).
Antimycobacterial Activities
Research by Senthilkumar et al. (2009) included the synthesis of novel fluoroquinolones using 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid derivatives, demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQGXPEJFDCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)




![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)


![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)


![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

